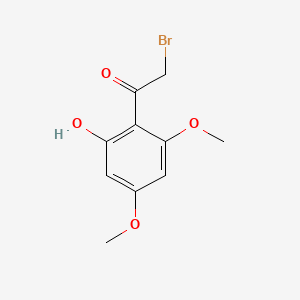

2-Bromo-1-(2,4-dimethoxy-6-hydroxyphenyl)ethanone

Description

2-Bromo-1-(2,4-dimethoxy-6-hydroxyphenyl)ethanone is an organic compound with the molecular formula C10H11BrO4 and a molecular weight of 275.10 g/mol . It is a brominated phenolic compound, characterized by the presence of bromine, methoxy, and hydroxy groups on a phenyl ring. This compound is used in various chemical and pharmaceutical applications due to its unique structural properties.

Properties

IUPAC Name |

2-bromo-1-(2-hydroxy-4,6-dimethoxyphenyl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO4/c1-14-6-3-7(12)10(8(13)5-11)9(4-6)15-2/h3-4,12H,5H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVQORRKQECTEGW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C(=C1)OC)C(=O)CBr)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-1-(2,4-dimethoxy-6-hydroxyphenyl)ethanone typically involves the bromination of 1-(2,4-dimethoxy-6-hydroxyphenyl)ethanone. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like acetic acid or dichloromethane .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The process involves strict control of temperature, reaction time, and the use of catalysts to enhance the reaction efficiency .

Types of Reactions:

Substitution Reactions: The bromine atom in this compound can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The hydroxy group can undergo oxidation to form corresponding quinones or other oxidized products.

Common Reagents and Conditions:

Substitution: Common reagents include amines, thiols, and other nucleophiles.

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used for oxidation reactions.

Major Products:

Scientific Research Applications

2-Bromo-1-(2,4-dimethoxy-6-hydroxyphenyl)ethanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-1-(2,4-dimethoxy-6-hydroxyphenyl)ethanone involves its interaction with specific molecular targets. The bromine atom can participate in electrophilic substitution reactions, while the hydroxy and methoxy groups can form hydrogen bonds and other interactions with biological molecules. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .

Comparison with Similar Compounds

- 2-Bromo-1-(2,4-dihydroxyphenyl)ethanone

- 2-Bromo-1-(4-hydroxyphenyl)ethanone

- 2-Bromo-1-(5-bromo-2-hydroxyphenyl)ethanone

Comparison: Compared to these similar compounds, 2-Bromo-1-(2,4-dimethoxy-6-hydroxyphenyl)ethanone is unique due to the presence of both methoxy and hydroxy groups on the phenyl ring. This structural feature enhances its reactivity and allows for a broader range of chemical modifications and applications .

Biological Activity

2-Bromo-1-(2,4-dimethoxy-6-hydroxyphenyl)ethanone is a synthetic organic compound that has garnered attention in various fields, particularly in medicinal chemistry and biochemistry. This compound exhibits a range of biological activities due to its structural features, including the presence of bromine, methoxy, and hydroxy functional groups, which contribute to its reactivity and interaction with biological targets.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This structure includes:

- A bromine atom that can participate in electrophilic substitution reactions.

- Hydroxy (-OH) and methoxy (-OCH₃) groups that can form hydrogen bonds with biological molecules.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The bromine atom facilitates electrophilic substitution, while the hydroxy and methoxy groups enhance binding through hydrogen bonding. These interactions can modulate enzyme activity and influence cellular signaling pathways.

Antiproliferative Effects

Recent studies have demonstrated that derivatives of this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance:

| Compound | Cell Line | IC50 (µM) | % Inhibition at 25 µM |

|---|---|---|---|

| This compound | HeLa | 12.5 | 87% |

| Derivative A | MDA-MB-231 | 15.0 | 75% |

| Derivative B | A549 | 10.0 | 90% |

These findings suggest that the compound may interfere with cell cycle progression or induce apoptosis in cancer cells.

Enzyme Inhibition

The compound has also been evaluated for its potential as an enzyme inhibitor. In biochemical assays, it has shown to inhibit specific kinases involved in cancer progression:

| Enzyme | IC50 (µM) |

|---|---|

| CK2α | 19 |

| Other Kinase | 25 |

The inhibition of CK2α is particularly noteworthy as this kinase plays a critical role in cell proliferation and survival.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Case Study on Cancer Cell Lines : A study involving various cancer cell lines demonstrated that treatment with the compound resulted in a dose-dependent decrease in cell viability. The mechanism was linked to the induction of apoptosis through mitochondrial pathways.

- Enzyme Interaction Studies : Another study focused on the interaction of the compound with protein kinases, revealing that it acts as a selective inhibitor for CK2α, which is implicated in several malignancies.

Q & A

Q. What are the optimal synthetic routes for 2-Bromo-1-(2,4-dimethoxy-6-hydroxyphenyl)ethanone, and how do reaction conditions influence yield?

Answer: The synthesis of brominated aromatic ketones often involves electrophilic substitution or halogenation of pre-functionalized acetophenone derivatives. For example, a method analogous to the synthesis of 2-Bromo-1-(4-methoxyphenyl)ethanone involves treating 1-(substituted phenyl)ethanone with bromine in chloroform, followed by sequential washing with sodium bicarbonate, sodium thiosulfate, and water to remove excess reagents . Key considerations include:

- Substituent effects : The 2,4-dimethoxy-6-hydroxy groups may require protection (e.g., methylation of the hydroxyl group) to prevent undesired side reactions during bromination.

- Solvent choice : Chlorinated solvents (e.g., CHCl₃) enhance electrophilic bromine reactivity.

- Purification : Recrystallization from diethyl ether or hexane is typical for isolating crystalline products.

| Reaction Parameter | Effect on Yield |

|---|---|

| Bromine stoichiometry | Excess Br₂ (>1 eq) improves yield but complicates purification. |

| Temperature control | Room temperature minimizes decomposition of sensitive substituents. |

| Reaction time | 30–60 min balances completion and side-product formation. |

Q. How should researchers characterize the purity and structural identity of this compound?

Answer: A multi-technique approach is essential:

- NMR spectroscopy : Compare aromatic proton splitting patterns (e.g., δ 6–7 ppm for substituted phenyl groups) and bromine-induced deshielding of adjacent carbons.

- X-ray crystallography : Use SHELXL/SHELXS software for crystal structure refinement, especially to confirm the positions of methoxy, hydroxy, and bromine substituents .

- Mass spectrometry : Expect molecular ion peaks at m/z ≈ 289 (C₁₀H₁₁BrO₄⁺).

- HPLC : Monitor impurities using reverse-phase columns (C18) with UV detection at 254 nm.

Q. What are the critical storage and handling precautions for this compound?

Answer: Key safety considerations derived from SDS data include:

- Storage : Store at 2–8°C under inert gas (N₂) to prevent hygroscopic degradation and oxidation .

- Incompatibilities : Avoid strong oxidizers (risk of exothermic decomposition to CO, CO₂, and bromine gases) .

- PPE : Use NIOSH/MSHA-certified respirators, chemical-resistant gloves (e.g., nitrile), and safety goggles to mitigate inhalation/skin contact risks .

Advanced Research Questions

Q. How do electronic effects of the 2,4-dimethoxy-6-hydroxyphenyl group influence the reactivity of the bromoethanone moiety?

Answer: The substituents create a sterically hindered and electron-rich aromatic system:

- Methoxy groups : Activate the ring via +M effects but direct electrophiles to specific positions.

- Hydroxy group : Hydrogen bonding with the ketone oxygen may stabilize intermediates in nucleophilic substitution reactions.

- Bromine reactivity : The electron-withdrawing ketone enhances Br’s leaving-group ability, facilitating SN2 reactions (e.g., with amines or thiols).

Q. Experimental validation :

- Perform Hammett analysis using substituted derivatives to quantify electronic effects.

- Monitor reaction kinetics with nucleophiles (e.g., piperidine) via UV-Vis or LC-MS.

Q. How can conflicting spectroscopic data (e.g., NMR shifts vs. computational predictions) be resolved?

Answer: Discrepancies often arise from solvent effects, tautomerism, or crystallographic packing. Mitigation strategies:

- DFT calculations : Optimize molecular geometry using Gaussian or ORCA software and simulate NMR shifts (e.g., GIAO method) for comparison .

- Variable-temperature NMR : Identify dynamic processes (e.g., keto-enol tautomerism) by observing signal coalescence at elevated temperatures.

- Cross-validate with IR : Confirm carbonyl stretching frequencies (~1700 cm⁻¹) and hydrogen-bonded O-H stretches (~3200 cm⁻¹).

Q. What methodologies are suitable for studying its stability under catalytic or photolytic conditions?

Answer: Design stress-test experiments:

- Thermal stability : Use TGA/DSC to identify decomposition thresholds (e.g., >128°C, based on analog data) .

- Photodegradation : Expose to UV light (254 nm) and monitor via HPLC for bromine loss or demethoxylation.

- Catalytic screening : Test transition-metal catalysts (e.g., Pd/C) for debromination or coupling reactions.

| Condition | Observed Degradation Pathway |

|---|---|

| UV irradiation | C-Br bond cleavage → phenolic byproducts. |

| Acidic conditions (pH <3) | Demethoxylation → quinone formation. |

| Basic conditions (pH >10) | Hydrolysis of ketone → carboxylic acid. |

Q. How can researchers address the lack of toxicological data for risk assessment in biological studies?

Answer: In lieu of explicit data for this compound:

- Read-across approach : Use toxicity profiles of structurally similar bromoaromatics (e.g., 2-bromoacetophenone derivatives).

- In silico models : Predict LD₅₀ and ecotoxicity using QSAR tools like TEST (EPA) or Toxtree .

- Pilot assays : Conduct in vitro cytotoxicity screening (e.g., MTT assay on HepG2 cells) at low concentrations (1–10 µM).

Q. What strategies optimize regioselectivity in derivatization reactions (e.g., Suzuki coupling)?

Answer: The bromine atom is a prime site for cross-coupling. To enhance selectivity:

- Catalyst choice : Use Pd(PPh₃)₄ for Suzuki-Miyaura coupling with aryl boronic acids.

- Protecting groups : Temporarily methylate the phenolic -OH to prevent metal coordination interference.

- Solvent/base optimization : Employ DMF/K₂CO₃ for polar aprotic conditions favoring oxidative addition.

Q. Example protocol :

Protect -OH group with methyl iodide/K₂CO₃ in acetone.

Perform coupling with Pd(PPh₃)₄, aryl boronic acid (1.2 eq), and DMF/H₂O (3:1) at 80°C.

Deprotect with BBr₃ in CH₂Cl₂ to restore the hydroxyl group.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.